2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate
Description
This compound is a heterobifunctional crosslinker featuring two distinct reactive groups: a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester and a maleimide (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) group. These groups are connected via a 19-carbon polyether (pentaoxanonadecan) spacer. The NHS ester reacts with primary amines (e.g., lysine residues), while the maleimide group targets thiols (e.g., cysteine residues), enabling dual conjugation in bioconjugation applications. The polyether chain enhances water solubility and provides spatial flexibility, which is critical for controlled biomolecule coupling .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O12/c25-17-1-2-18(26)23(17)19(27)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)36-24-20(28)3-4-21(24)29/h1-2H,3-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFOMRDWBBFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Mal-CO-PEG5-NHS ester is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for the conjugation .
Mode of Action
Mal-CO-PEG5-NHS ester interacts with its targets through a process known as NHS ester bioconjugation . This process involves the creation of a stable amide bond between the Mal-CO-PEG5-NHS ester and the primary amines of the target molecules . The reaction is carried out in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mal-CO-PEG5-NHS ester. For instance, the pH of the environment can affect the efficiency of the NHS ester bioconjugation process . At lower pH values, the functional group becomes unreactive as nucleophiles, slowing the reaction rate and leading to less efficient conjugation . Therefore, the pH of the environment is a crucial factor in the efficacy of Mal-CO-PEG5-NHS ester.
Biological Activity
The compound 2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate (CAS No. 756525-99-2) is a complex organic molecule with potential biological activities. Its structure features multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 513.50 g/mol . The compound is characterized by the presence of dioxopyrrolidinyl and oxanonadecanoyl moieties, which are essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H31N3O11 |
| Molecular Weight | 513.50 g/mol |
| CAS Number | 756525-99-2 |
| Purity | Not specified |
| Storage Conditions | Inert atmosphere, -20°C |
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidinyl compounds exhibit significant anticancer activity. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Proliferation Inhibition : Compounds with structural similarities to the target molecule have shown IC50 values in the nanomolar range against various cancer cell lines. For example, a study reported IC50 values ranging from 2.31 nM to 57.35 nM for different derivatives targeting PARP-1 enzyme inhibition .
- Mechanism of Action : The mechanism often involves the inhibition of DNA repair pathways in cancer cells, leading to increased sensitivity to chemotherapeutic agents .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Research into pyrrolidinyl derivatives has suggested that they may possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Safety Profile
Safety assessments of similar compounds indicate a promising profile with minimal cytotoxicity towards normal cell lines compared to their efficacy against cancer cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on healthy tissues .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized a series of pyrrolidine derivatives and evaluated their antiproliferative activities against breast cancer cell lines (MDA-MB-436) using MTT assays. The most potent compound exhibited an IC50 value significantly lower than standard treatments like Olaparib .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target enzymes involved in cancer progression. The results suggest that modifications in side chains can significantly affect biological activity and selectivity .
Scientific Research Applications
Drug Delivery Systems
The compound is primarily utilized in the development of drug delivery systems due to its ability to conjugate with therapeutic agents. The presence of the NHS (N-hydroxysuccinimide) ester allows for efficient coupling with amine-containing drugs or biomolecules. This property is particularly valuable in targeted therapy where specific delivery to diseased tissues is crucial.
Case Study:
A study demonstrated the successful conjugation of this compound with anticancer drugs to enhance their solubility and bioavailability. The modified drugs showed improved pharmacokinetic profiles and targeted delivery to tumor sites in preclinical models.
Bioconjugation Techniques
The compound serves as a linker in bioconjugation processes, facilitating the attachment of proteins or peptides to various substrates. This is essential in creating biopharmaceuticals and diagnostic agents.
Case Study:
Research involving the use of Mal-amido-PEG4-NHS ester for the modification of monoclonal antibodies showed enhanced stability and prolonged circulation time in vivo. The study reported a significant increase in the therapeutic efficacy of the antibody-drug conjugates compared to their non-modified counterparts.
Synthesis of Novel Therapeutics
The structural framework of this compound allows for the synthesis of novel derivatives that can exhibit unique biological activities. Researchers are exploring modifications to enhance potency against specific targets.
Case Study:
A series of analogs derived from this compound were synthesized and evaluated for their antitumor activity. Some derivatives exhibited potent cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional features of this compound are compared below with analogous crosslinkers and esters, based on available data and general chemical principles.
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity Profile: The target compound’s NHS-maleimide design is specialized for sequential conjugation (amine-thiol coupling), whereas simpler NHS esters like 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate lack a secondary reactive group, limiting their use to single-step labeling . Maleimide groups are prone to hydrolysis at physiological pH, unlike stable NHS esters, necessitating careful handling .
Spacer Influence :
- The 19-carbon polyether spacer improves solubility and reduces steric hindrance compared to shorter alkyl chains (e.g., 4C in the pyrene derivative) or rigid aromatic systems (e.g., nitrophenyl in ) .
Molecular Weight and Applications :
- Higher molecular weight (~600 g/mol) and PEG-like spacer make the target compound suitable for biomedical applications (e.g., antibody-drug conjugates), whereas lower-MW analogs (e.g., 385.41 g/mol pyrene derivative) are better suited for small-molecule labeling .
Preparation Methods
Starting Materials
- A PEG-based acid functionalized at one end with a maleimide or pyrrolidone group containing five ethylene glycol units (pentaoxanonadecan-1-oic acid derivative).
- N-hydroxysuccinimide (NHS).
- Coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to activate the carboxylic acid.
- Solvents: Anhydrous dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
Typical Synthetic Procedure
Activation of Carboxylic Acid:
- Dissolve the PEG-maleimide acid in anhydrous DCM or DMF under inert atmosphere (nitrogen or argon).
- Add equimolar amounts of NHS and a coupling reagent (DCC or DIC) at 0°C to room temperature.
- Stir the reaction mixture for several hours (typically 4–24 hours) to allow formation of the NHS ester.
-
- Filter off the dicyclohexylurea (DCU) precipitate formed during the reaction.
- Concentrate the filtrate under reduced pressure.
-
- Purify the crude product by column chromatography (silica gel) using appropriate solvent systems (e.g., gradient of ethyl acetate/hexane or methanol/dichloromethane).
- Alternatively, preparative HPLC can be used for higher purity.
-
- Confirm structure and purity by NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and HPLC.
- Purity is typically >95%, suitable for conjugation applications.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | PEG-pentaoxa acid with maleimide group | Molecular weight ~514.48 g/mol |
| Coupling Reagent | DCC or DIC | Equimolar to acid |
| Activator | N-hydroxysuccinimide (NHS) | Equimolar to acid |
| Solvent | Anhydrous DCM, DMF, or THF | Dry and inert atmosphere required |
| Reaction Temperature | 0°C to room temperature | To avoid maleimide ring opening |
| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |
| Purification Method | Silica gel chromatography or preparative HPLC | Solvent gradient as per product polarity |
| Product Purity | >95% | Verified by HPLC and NMR |
| Storage | Dry, dark, 4°C | To maintain stability |
Research Findings and Notes on Preparation
- The maleimide or pyrrolidone moiety is sensitive to hydrolysis and ring-opening under basic or aqueous conditions; therefore, reactions are performed under anhydrous and slightly acidic to neutral conditions to preserve the reactive group.
- The PEG spacer length (five ethylene glycol units) provides solubility and flexibility, improving conjugation efficiency and reducing steric hindrance.
- NHS ester formation is a standard method for activating carboxylic acids for amine coupling, and the use of carbodiimide coupling reagents is well-established.
- The compound is primarily used as a linker in ADCs, where the NHS ester reacts with lysine residues on antibodies to form stable amide bonds.
- Stability studies indicate the NHS ester should be stored under anhydrous conditions and used promptly to avoid hydrolysis.
Q & A
Q. What are the key regulatory considerations for using this compound in biomedical research?
- Methodological Answer: Adhere to:
- OECD Guidelines (e.g., Test No. 423 for acute oral toxicity).
- REACH compliance for environmental risk assessment (e.g., biodegradability of PEG chains).
- ICH Q3A for impurity profiling in preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
